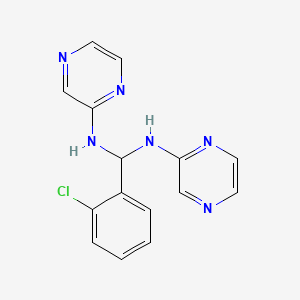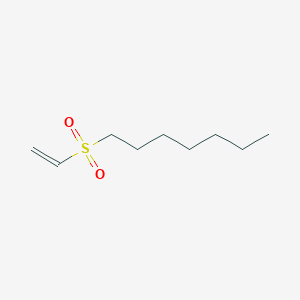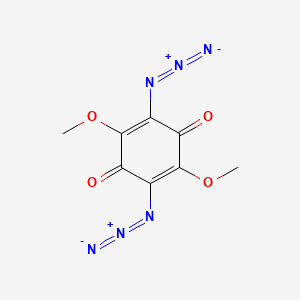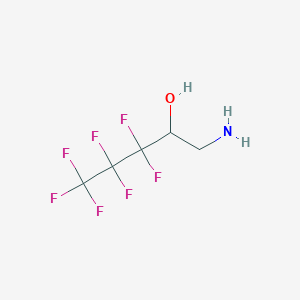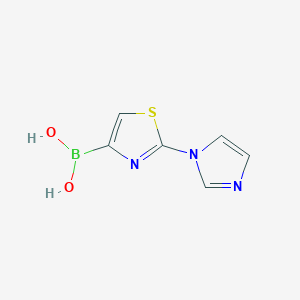
2-(Imidazol-1-yl)thiazole-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Imidazol-1-yl)thiazole-4-boronic acid is a compound that combines the structural features of imidazole, thiazole, and boronic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazol-1-yl)thiazole-4-boronic acid typically involves the formation of the imidazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the imidazole and thiazole rings, followed by borylation to introduce the boronic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-(Imidazol-1-yl)thiazole-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
科学研究应用
2-(Imidazol-1-yl)thiazole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of biological probes and sensors due to its ability to interact with biomolecules.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Imidazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole and thiazole rings can interact with various biological targets, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.
相似化合物的比较
2-(Imidazol-1-yl)thiazole-4-boronic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also have comparable chemical and biological properties.
Boronic acids: Other boronic acid derivatives can form similar covalent interactions with nucleophiles and are used in various applications.
The uniqueness of this compound lies in its combination of imidazole, thiazole, and boronic acid functionalities, which confer a distinct set of chemical and biological properties.
属性
分子式 |
C6H6BN3O2S |
|---|---|
分子量 |
195.01 g/mol |
IUPAC 名称 |
(2-imidazol-1-yl-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2S/c11-7(12)5-3-13-6(9-5)10-2-1-8-4-10/h1-4,11-12H |
InChI 键 |
OTGYJZCFLFVYBS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CSC(=N1)N2C=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

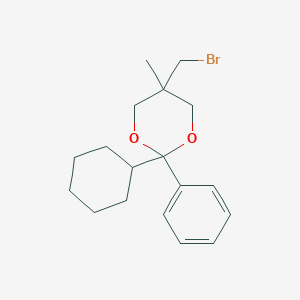

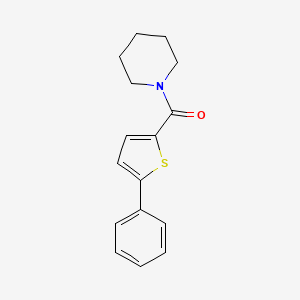
![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
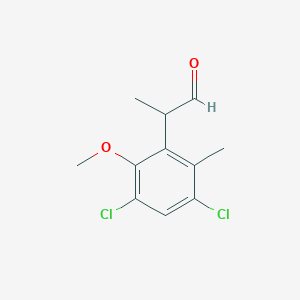
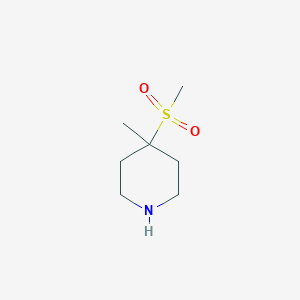
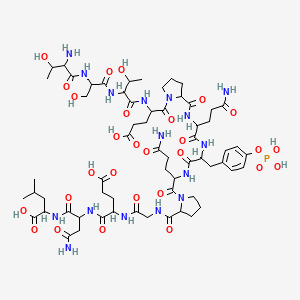
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
